4-Iodoindoline hydrochloride
CAS No.: 1187929-37-8
Cat. No.: VC2658931
Molecular Formula: C8H9ClIN
Molecular Weight: 281.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187929-37-8 |
|---|---|
| Molecular Formula | C8H9ClIN |
| Molecular Weight | 281.52 g/mol |
| IUPAC Name | 4-iodo-2,3-dihydro-1H-indole;hydrochloride |
| Standard InChI | InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |
| Standard InChI Key | KCMCGYGGYMQFFC-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C(=CC=C2)I.Cl |
| Canonical SMILES | C1CNC2=C1C(=CC=C2)I.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Iodoindoline hydrochloride is an iodinated indoline compound that exists as the hydrochloride salt. The compound features a bicyclic structure with an iodine atom at the 4-position of the indoline scaffold. This unique substitution pattern contributes to its distinctive chemical behavior and potential biological activity.
Basic Chemical Data
| Parameter | Value |
|---|---|
| Chemical Name | 4-Iodoindoline hydrochloride |
| CAS Registry Number | 1187929-37-8 |
| Molecular Formula | C₈H₉ClIN |
| Molecular Weight | 281.52 g/mol |
| MDL Number | MFCD09026832 |
| SMILES Notation | Ic1cccc2c1CCN2.Cl |
| InChI | InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |
| InChIKey | KCMCGYGGYMQFFC-UHFFFAOYSA-N |
The molecular structure consists of a fused ring system comprising a benzene ring connected to a five-membered nitrogen-containing ring, with an iodine substituent at the 4-position. The compound exists as a hydrochloride salt, wherein the nitrogen atom of the indoline ring is protonated .
Physical and Chemical Properties
4-Iodoindoline hydrochloride typically appears as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical and biological systems.
Physical State and Stability
The compound is generally available as a solid with color ranging from white to off-white . For optimal stability, it should be stored in a cool, dry place to prevent degradation. Under standard laboratory conditions, the compound exhibits reasonable stability, although protection from light is recommended due to the potential photosensitivity of iodo-compounds.
Comparative Analysis with Related Compounds
Understanding the relationship between 4-Iodoindoline hydrochloride and structurally similar compounds provides insight into its potential properties and applications.
Comparison with Other Halogenated Indolines
| Compound | Key Differences | Potential Impact on Properties |
|---|---|---|
| 4-Chloroindoline | Smaller halogen atom | Potentially different lipophilicity and binding characteristics |
| 4-Bromoindoline | Intermediate halogen size | Moderate halogen bonding potential |
| 4-Iodoindoline | Free base form | Different solubility profile, less stable than HCl salt |
| 4-Iodoindole | Aromatic nitrogen | Different electronic properties and reactivity |
| 4-Iodoindoline-2,3-dione | Additional carbonyl groups | Enhanced hydrogen bonding capacity, different biological targets |
The iodine atom at position 4 likely enhances the compound's ability to participate in halogen bonding interactions, which can influence its reactivity and biological interactions .
Biological Activity and Research Applications
Although specific research data for 4-Iodoindoline hydrochloride is limited in the provided search results, information about related compounds suggests potential biological applications.
Antimicrobial Properties
Studies on structurally related compounds indicate potential antimicrobial activity. For instance, 4-iodoindole demonstrates significant antibacterial and antibiofilm activities against Vibrio parahaemolyticus with a minimum inhibitory concentration (MIC) that effectively inhibits both biofilm formation and cell growth .
Structure-Activity Relationships
Research on halogenated indoles reveals that the position of halogen substitution significantly impacts biological activity. Specifically, nucleophilic substitutions such as chlorine and bromine at positions 4 and 5 of the indole scaffold enhance inhibitory potency against certain bacterial strains. By extension, 4-Iodoindoline hydrochloride may exhibit similar properties due to the presence of iodine at the 4-position .
Current Research Trends and Future Directions
Research involving halogenated indoline derivatives continues to evolve, with several promising directions for future investigation of 4-Iodoindoline hydrochloride.
Emerging Research Areas
Quantitative structure-activity relationship (QSAR) analyses of halogenated indoles have demonstrated that halogen substituents at specific positions significantly enhance biological activity. This suggests that 4-Iodoindoline hydrochloride may have undiscovered therapeutic potential that merits further exploration .
Future Research Directions
Future research on 4-Iodoindoline hydrochloride might productively focus on:
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Comprehensive antimicrobial screening against a broad spectrum of pathogens
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Investigation of potential anticancer activities similar to other iodinated compounds
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Detailed mechanistic studies to understand its mode of action
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Development of chemical libraries based on the 4-Iodoindoline scaffold
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Exploration of structure-activity relationships through systematic modification
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